N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines an imidazole ring with a benzo[d]thiazole moiety, connected through a carboxamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the imidazole ring. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry are often employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or interacting with cellular receptors in a therapeutic setting.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidin-2-ylpyridine
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
Uniqueness
N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of an imidazole ring and a benzo[d]thiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(18-22-13-8-4-5-9-15(13)24-18)20-11-16-19-10-14(21-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRGWQBSQZABRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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